molecular formula C9H8BrNO B12890988 4-Bromo-2-ethylbenzo[d]oxazole

4-Bromo-2-ethylbenzo[d]oxazole

Katalognummer: B12890988
Molekulargewicht: 226.07 g/mol
InChI-Schlüssel: ANBDVSBSWBKYIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-2-ethylbenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. The presence of a bromine atom and an ethyl group on the benzene ring of the oxazole makes this compound a unique compound with distinct chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-ethylbenzo[d]oxazole typically involves the cyclization of 2-aminophenol with appropriate brominated precursors. One common method includes the reaction of 2-aminophenol with 4-bromoacetophenone under acidic conditions to form the desired oxazole ring . The reaction is usually carried out in the presence of a catalyst such as zinc bromide (ZnBr2) and under reflux conditions in ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are often recycled to minimize waste and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-2-ethylbenzo[d]oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form oxazole derivatives with different oxidation states.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, which can have different functional groups replacing the bromine atom or modifying the oxazole ring .

Wissenschaftliche Forschungsanwendungen

4-Bromo-2-ethylbenzo[d]oxazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Bromo-2-ethylbenzo[d]oxazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antimicrobial properties . The exact molecular pathways and targets are still under investigation, and further research is needed to fully understand its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Bromo-4-ethylbenzo[d]oxazole
  • 4-Bromo-2-methylbenzo[d]oxazole
  • 4-Bromo-2-phenylbenzo[d]oxazole

Uniqueness

4-Bromo-2-ethylbenzo[d]oxazole is unique due to the specific positioning of the bromine atom and the ethyl group on the oxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C9H8BrNO

Molekulargewicht

226.07 g/mol

IUPAC-Name

4-bromo-2-ethyl-1,3-benzoxazole

InChI

InChI=1S/C9H8BrNO/c1-2-8-11-9-6(10)4-3-5-7(9)12-8/h3-5H,2H2,1H3

InChI-Schlüssel

ANBDVSBSWBKYIA-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NC2=C(O1)C=CC=C2Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.